Product packaging for 6-Azaspiro[4.6]undecane(Cat. No.:)

6-Azaspiro[4.6]undecane

Cat. No.: B13295431
M. Wt: 153.26 g/mol
InChI Key: UKRVUYBOVKGCHN-UHFFFAOYSA-N
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Description

An Overview of Spirocyclic Scaffolds in Chemical Biology and Medicinal Chemistry

Spirocyclic scaffolds, characterized by two rings connected by a single common atom, are gaining increasing attention in drug discovery and chemical biology. acs.orgnih.govbldpharm.com Their inherent three-dimensional nature offers a distinct advantage over more planar molecules, providing a scaffold that can explore chemical space in a more comprehensive manner. bldpharm.comtandfonline.com This three-dimensionality can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. acs.orgbldpharm.com

The introduction of a spirocycle into a molecule increases its fraction of sp³ hybridized carbons (Fsp³), a parameter that has been correlated with a higher probability of success in clinical development. bldpharm.com This is because the non-planar arrangement of atoms can lead to better complementarity with the binding sites of biological targets, such as enzymes and receptors. bldpharm.com Furthermore, the rigidity of the spirocyclic core can reduce the number of rotatable bonds in a molecule, which can help to lock in a bioactive conformation and improve binding affinity. bldpharm.com

The Significance of the Azaspiro[4.6]undecane Core in Contemporary Research

Within the broader class of spirocycles, the azaspiro[4.6]undecane framework has garnered particular interest. This specific scaffold, featuring a five-membered ring fused to a seven-membered ring with a shared nitrogen atom at the 6-position, presents a unique combination of structural features. The presence of the nitrogen atom introduces a key site for chemical modification, allowing for the synthesis of diverse libraries of compounds. researchgate.net

Derivatives of the closely related 1,6-dioxa-2-azaspiro[4.6]undecane have been isolated from marine sponges and have demonstrated a wide range of biological activities, including antimalarial, antiviral, and growth inhibitory properties. researchgate.netnih.govmdpi.comnih.gov This has spurred further investigation into the synthesis and biological evaluation of other azaspiro[4.6]undecane analogs. For instance, the substitution of the morpholine (B109124) ring in the antibiotic linezolid (B1675486) with an azaspiro substructure has been explored to overcome metabolism-related liabilities. nih.gov

The versatility of the azaspiro[4.6]undecane core allows for its incorporation into a variety of molecular frameworks, making it a valuable building block in the design of novel therapeutic agents. Research continues to uncover the potential of this scaffold in addressing a range of diseases, highlighting its significance in modern medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19N B13295431 6-Azaspiro[4.6]undecane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

6-azaspiro[4.6]undecane

InChI

InChI=1S/C10H19N/c1-2-6-10(11-9-5-1)7-3-4-8-10/h11H,1-9H2

InChI Key

UKRVUYBOVKGCHN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCCC2)NCC1

Origin of Product

United States

Synthetic Methodologies for Azaspiro 4.6 Undecane Scaffolds and Derivatives

De Novo Synthetic Approaches for Spiro[4.6]undecane Ring Systems

The fundamental challenge in synthesizing 6-azaspiro[4.6]undecane lies in the controlled construction of the spirocyclic junction, where a five-membered ring (pyrrolidine) and a seven-membered ring (azepane) share a single carbon atom. The following sections detail several methodologies developed to achieve this.

Cyclization Reactions for Spiro[4.6]undecane Ring Formation

Cyclization reactions are a cornerstone in the synthesis of cyclic molecules, and they have been effectively applied to the formation of the azaspiro[4.6]undecane skeleton. These methods often involve the formation of one of the rings onto a pre-existing cyclic precursor.

Iron-mediated cycloaddition reactions provide a pathway to construct complex cyclic systems. Research into the diiron nonacarbonyl-assisted spirocyclization has demonstrated its utility in creating azaspirocycles. Although detailed studies have focused on the synthesis of 1-azaspiro[4.4]nonanes, the methodology shows promise for extension to larger ring systems. ajol.info The reaction typically involves the [2+3] cycloaddition of an α,α'-dibromoketone with a vinylogous cyanamide. ajol.info It has been proposed that by using higher homologues of the starting lactam, this method could be extended to form 3-oxo-6-azaspiro[4.5]decane and, subsequently, 3-oxo-6-azaspiro[4.6]undecane ring systems. ajol.info This suggests a viable, though yet to be fully explored, route to functionalized this compound derivatives.

One-pot multicomponent reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single step, minimizing waste and saving time. A Hantzsch-type reaction has been developed for the one-pot synthesis of azepine spiro[4.6]-γ-lactams, which are derivatives of the azaspiro[4.6]undecane system. researchgate.netrsc.org This multicomponent reaction utilizes glycine (B1666218) and results in the formation of spiro-γ-lactams with fused seven- and five-membered rings. rsc.org Mass spectrometry studies of this reaction have revealed a novel pathway involving the Strecker degradation, leading to the formation of these trapped unstable intermediates. rsc.org This method provides a facile route to functionalized azaspiro[4.6]undecane derivatives. researchgate.netrsc.org

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecular architectures under mild conditions. This methodology has been successfully applied to the multicomponent direct assembly of N-heterospirocycles, including derivatives of this compound. ajol.inforesearchgate.net The process often involves the photocatalytic generation of N-centered radicals from precursors like N-allylsulfonamides, which then react with alkenes to construct β-spirocyclic pyrrolidines. researchgate.net

A notable example is the synthesis of 4-(chloromethyl)-2-tosyl-2-azaspiro[4.6]undecane. This reaction is achieved by reacting N-allyltoluenesulfonamide and methylenecycloheptane (B3050315) in the presence of a halogenating agent and an iridium-based photocatalyst. researchgate.net The reaction proceeds in moderate to very good yields and has been shown to be scalable using flow chemistry techniques. researchgate.net The use of organic photocatalysts like 4CzIPN has also been demonstrated to be effective, offering a more cost-effective alternative to expensive iridium catalysts. researchgate.net

Table 1: Photocatalytic Synthesis of Azaspiro[4.6]undecane Derivatives
Reactant 1Reactant 2ProductCatalystYield
N-allyltoluenesulfonamideMethylenecycloheptane4-(Chloromethyl)-2-tosyl-2-azaspiro[4.6]undecane(Ir[dF(CF3)ppy]2(dtbpy))PF657%
N-allyltoluenesulfonamideMethylenecycloheptane4-(Chloromethyl)-2-tosyl-2-azaspiro[4.6]undecane4CzIPNNot specified

The development of enantioselective synthetic routes is crucial for accessing chiral molecules with specific biological activities. While the enantioselective synthesis of the parent this compound is not extensively documented, related systems have been synthesized with high stereocontrol. For instance, carbohydrate-based synthesis has been employed to create the 1-azaspiro[5.5]undecane ring system found in histrionicotoxin (B1235042) alkaloids, demonstrating the utility of chiral pool starting materials. clockss.org

More directly relevant is the synthesis of chiral heteroatom-containing azaspiro[4.6]undecane derivatives. An example is the synthesis of (2R,5R)-tert-butyl 2-(iodomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate, which establishes specific stereocenters within the spirocyclic framework. fluorochem.co.uk Furthermore, organocatalytic methods have been developed for accessing spiro[4.6]undecanes that contain aminolactones, which suggests a pathway for enantioselective synthesis. researchgate.net Computational studies have also been used to aid in the design of chiral spiro ligands with a spiro[4.6]undecane skeleton, indicating the importance of this chiral scaffold. researchgate.net

Methods for Incorporating Heteroatoms within the Azaspiro[4.6]undecane Framework

The introduction of additional heteroatoms such as oxygen and sulfur into the azaspiro[4.6]undecane scaffold can significantly modulate the physicochemical and biological properties of the resulting compounds. Several synthetic methods have been developed to create these diverse heterocyclic systems.

Oxa- and Dioxa-azaspiro[4.6]undecanes:

The synthesis of oxa- and dioxa-azaspiro[4.6]undecane derivatives has been achieved through various routes. For example, 1,4-Dioxa-8-azaspiro[4.6]undecane hydrochloride can be prepared through the reaction of azepan-2,5-dione with ethylene (B1197577) glycol, typically requiring a catalyst. sioc-journal.cn The psammaplysins, a class of marine natural products, feature a 1,6-dioxa-2-azaspiro[4.6]undecane skeleton, the biosynthesis of which is proposed to proceed from 3,5-dibromo-l-tyrosine. clockss.org Synthetic efforts towards these natural products have provided routes to this specific heteroatomic framework. Additionally, other derivatives such as 8-phenyl-7-oxa-10-azaspiro[4.6]undecane and 1-oxa-8-azaspiro[4.6]undecane have been reported. The synthesis of tetraoxaspirobicycloalkanes, including a 2,3,5,6-tetraoxa-11-azaspiro[bicyclo[5.3.1]undecane] system, has also been described.

Thia-azaspiro[4.6]undecanes:

Thia-azaspiro[4.6]undecane derivatives have also been synthesized. 1-Thia-4-azaspiro[4.6]undecane hydrochloride is a commercially available compound. The synthesis of related thia-azaspiro systems, such as 1-thia-4-azaspiro[4.5]decanes, often involves a one-pot three-component condensation of a ketone, an aromatic amine, and mercaptoacetic acid, a method that could potentially be adapted for the [4.6] system. Specific derivatives like 3-ethyl-8-methyl-1-thia-4-azaspiro[4.6]undecane have also been reported.

Mixed Heteroatom Systems:

Systems containing both oxygen and sulfur have been synthesized. For instance, 1-oxa-4-thia-8-azaspiro[4.6]undecane has been prepared as a building block for potential anti-mycobacterial agents. Another example is 6-Oxa-2lambda6-thia-9-azaspiro[4.6]undecane 2,2-dioxide.

Table 2: Examples of Heteroatom-Containing Azaspiro[4.6]undecane Derivatives
Compound NameHeteroatomsCAS Number
1,4-Dioxa-8-azaspiro[4.6]undecaneO, O, N16803-07-9
1,6-Dioxa-2-azaspiro[4.6]undecaneO, O, NNot specified
1-Thia-4-azaspiro[4.6]undecane hydrochlorideS, N875-11-6
1-Oxa-4-thia-8-azaspiro[4.6]undecaneO, S, NNot specified
(2R,5R)-tert-butyl 2-(iodomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylateO, O, N1821824-64-9

Strategies for Derivatization of the Azaspiro[4.6]undecane Core

The this compound core serves as a versatile scaffold for the development of a wide array of derivatives. The strategic modification of this core is crucial for tuning its physicochemical and biological properties. Derivatization primarily focuses on the nitrogen atom and any functional groups present on the carbocyclic rings.

Functional Group Interconversions and Substituent Introduction

The introduction and interconversion of functional groups on the this compound skeleton are fundamental strategies for creating diverse analogs. These transformations allow for the exploration of structure-activity relationships. For instance, the presence of a hydroxyl group can be a precursor for a variety of other functionalities.

One common approach involves the modification of existing functional groups. For example, hydroxymethyl groups can be oxidized to carboxylic acids. However, direct oxidation of nitroxide derivatives of hydroxymethyl-azaspiro-compounds can be challenging and may lead to undesired side reactions or "tarring." nih.gov To circumvent this, the oxidation is often performed on a diamagnetic precursor before the introduction of the nitroxide radical. nih.gov

The introduction of substituents can also be achieved through multi-step synthetic sequences. For instance, the synthesis of 2-Azaspiro[4.6]undecane-4-carboxylic acid can be accomplished through cyclization reactions followed by functionalization techniques to introduce the carboxylic acid group. smolecule.com This highlights the importance of robust synthetic routes that allow for the late-stage introduction of functional groups.

Furthermore, spiro-fused oxindole (B195798) ring systems, which can be related to azaspirocyclic structures, have been synthesized using isatins as starting materials. researchgate.net This demonstrates the broader strategies available for constructing complex spiroheterocycles with diverse functionalities. researchgate.net

Alkylation and Acylation Reactions

Alkylation and acylation reactions are primary methods for derivatizing the nitrogen atom of the this compound core. These reactions are fundamental in medicinal chemistry for introducing a variety of substituents that can modulate a compound's properties.

Alkylation: The secondary amine of the azaspiro[4.6]undecane scaffold is readily alkylated using various alkylating agents. For example, reaction with propargyl bromide can introduce an alkyne functionality, which is valuable for further modifications via "click chemistry." nih.gov The reaction conditions for alkylation can be controlled to achieve selective N-alkylation. This may involve the use of a suitable solvent, such as acetonitrile (B52724) or tetrahydrofuran, and a base. google.com

Acylation: Acylation of the nitrogen atom is another common derivatization strategy. This can be achieved using acylating agents like acid chlorides or anhydrides in the presence of a base. google.comwisc.edu For instance, the reaction of a nitroxide alcohol with carbonyldiimidazole (CDI) can yield an activated intermediate that readily reacts with amines to form carbamoyl (B1232498) derivatives. nih.gov Acylation can also be used to protect the nitrogen atom during other synthetic transformations or to introduce specific functionalities that enhance biological activity. nih.govmdpi.com

The choice of alkylating or acylating agent allows for the introduction of a wide range of substituents, including alkyl chains, aryl groups, and more complex moieties. google.com These modifications can significantly impact the steric and electronic properties of the molecule.

Table 1: Examples of Alkylation and Acylation Reactions on Azaspirocyclic Cores This table is interactive. Click on the headers to sort.

Starting Material Reagent Reaction Type Product Reference
Nitroxide alcohol (related to azaspiro-scaffold) Carbonyldiimidazole (CDI), then N,N-dimethyl-1,3-diaminopropane Acylation Carbamoyl derivative nih.gov
Nitroxide alcohol (related to azaspiro-scaffold) Propargyl bromide Alkylation Propargylated nitroxides nih.gov
1-Oxa-4,9-diazaspiro undecane (B72203) derivative Alkylating or acylating agent Alkylation/Acylation N-substituted derivatives google.com
7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 1-oxa-9-azaspiro[5.5]undecane derivatives Nucleophilic Aromatic Substitution (involving acylation concept) Ciprofloxacin derivatives mdpi.com
Formation of Hydroxylamines from Secondary Amines via Dioxiranes

A notable derivatization of the secondary amine in the this compound core is its oxidation to a hydroxylamine (B1172632). This transformation can be efficiently achieved using dioxiranes, such as dimethyldioxirane (B1199080) (DMD), as the oxidizing agent. google.com This method is a simple, one-step reaction that provides high yields. google.com

The reaction involves the transfer of an oxygen atom from the dioxirane (B86890) to the secondary amine. google.com A key advantage of this method is that the reaction is often performed in acetone (B3395972), and the dioxirane is converted to acetone as a byproduct, simplifying the workup and purification process. google.com The oxidation is typically highly selective for the amine, even in the presence of other oxidizable groups like secondary alcohols. google.com

For example, the oxidation of 3,3-dimethyl-1-oxa-4-azaspiro[4.6]undecane with a stoichiometric amount of DMD in acetone at low temperatures leads to the corresponding 4-hydroxy-3,3-dimethyl-1-oxa-4-azaspiro[4.6]undecane in high yield. google.com The resulting hydroxylamine is often a stable, crystalline solid. google.com

Scale-Up and Production Considerations for Azaspiro[4.6]undecane Analogs in Research

The transition from laboratory-scale synthesis to larger-scale production of this compound analogs for extensive research presents several challenges. Scalability is a critical factor, and synthetic routes must be robust, efficient, and economically viable.

However, not all synthetic routes are amenable to scale-up. Methods that utilize expensive or hazardous reagents, such as certain heavy metal catalysts (e.g., Au(I)) or generate toxic byproducts like cyanide, are problematic for large-scale synthesis. acs.org Similarly, reactions requiring harsh conditions or complex purification procedures can hinder scalability. acs.org The removal of certain protecting groups, such as the tosyl group, can also be inconvenient on a larger scale. acs.org

For industrial production, processes are optimized for higher yields and purity, often incorporating specific purification steps like crystallization or distillation. The development of synthetic schemes that commence from readily available starting materials and involve a minimal number of steps is crucial for efficient scale-up. acs.org A successful example is the synthesis of 1-Azaspiro[4.6]undecane hydrochloride, which has been produced on a scale of over 100 grams with a 97% yield in the final step. acs.org

The development of carbohydrate-based synthetic approaches has also been explored for constructing the azaspiro[5.5]undecane ring system, a related scaffold found in histrionicotoxin alkaloids. clockss.org Such strategies, while potentially offering high stereocontrol, must be evaluated for their efficiency and cost-effectiveness on a larger scale. clockss.org

Structural Elucidation and Conformational Analysis of Azaspiro 4.6 Undecane Derivatives

Spectroscopic Techniques for Novel Structure Confirmation (e.g., NMR for connectivity and stereochemistry)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of novel azaspiro[4.6]undecane derivatives. Both ¹H and ¹³C NMR provide critical information about the molecular skeleton, confirming the connectivity of atoms and offering insights into the stereochemistry of the molecule. acs.orguc.ptnih.gov

In the analysis of newly synthesized derivatives, such as spirocyclic pyrrolidines, ¹H and ¹³C{¹H} NMR spectra are used to verify the successful formation of the spirocyclic core. nih.gov For instance, in the synthesis of 1-benzyl-3-bromo-1-azaspiro[4.6]undecane, ¹H NMR signals can confirm the presence of the benzyl (B1604629) group, the protons on the undecane (B72203) ring, and the proton adjacent to the bromine atom. nih.gov Similarly, for marine-derived natural products like psammaplysins, which feature a 1,6-dioxa-2-azaspiro[4.6]undecane backbone, comprehensive 1D and 2D NMR experiments are essential. nih.govresearchgate.net Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to piece together the complex structure, establishing the connectivity between protons and carbons. researchgate.netresearchgate.net

The stereochemical arrangement can also be inferred from NMR data. The coupling constants between protons can indicate their relative orientation (e.g., cis or trans), and Nuclear Overhauser Effect (NOE) experiments reveal through-space proximity between atoms, helping to define the molecule's three-dimensional shape and the relative configuration of its stereocenters. whiterose.ac.uk In the study of spiro-β-lactams, NMR conformational analysis was crucial in demonstrating that these molecules adopt a β-turn conformation in solution, a finding that was predicted by theoretical studies. acs.orgnih.gov

Table 1: Representative NMR Data for Azaspiro[4.6]undecane Derivatives

CompoundNucleusKey Chemical Shifts (δ ppm) and RemarksSource
1-Benzyl-3-bromo-1-azaspiro[4.6]undecane¹H NMR7.55–7.17 (m, 5H, Ar-H), 4.48 (s, 1H, CHBr), 3.62 (dd, J = 73.2, 13.4 Hz, 2H, N-CH₂), 3.06–2.75 (m, 2H), 2.10 (d, J = 13.2 Hz, 1H), 1.85 (m, 1H), 1.70–1.25 (m, 12H) nih.gov
1-Allyl-N-benzylcyclobutanamine (a precursor to a spiro[3.6] system, methodology relevant)¹³C{¹H} NMR142.2, 135.9, 128.5, 128.4, 126.8, 117.3, 59.4, 46.4, 41.4, 32.2, 13.5 nih.gov
11-(2-Fluorophenyl)-2,3,5,6-tetraoxa-11-azaspiro[bicyclo[5.3.1]undecane-4,1′-cyclohexane] (structurally related spirocycle)¹H NMRShows multiple conformers in solution. 5.15 (d, 2H, J = 10 Hz, 2CH, conformer B), 5.34 (br. s, 2H, 2CH, conformer A), 5.44–5.45 (m, 2H, 2CH, conformer C), 6.93–7.12 (m, 3H, Ar-H), 7.84–7.87 (m, 1H, Ar-H) rsc.org
19-hydroxypsammaplysin Z (1,6-dioxa-2-azaspiro[4.6]undecane derivative)¹H/¹³C NMRDownfield shifts of H-19/C-19 to δH/C 4.69/71.5 and COSY correlations confirmed the hydroxylation site. researchgate.net

Advanced Structural Characterization (e.g., X-ray Crystallography for absolute and relative stereochemistry)

While NMR provides powerful evidence for structure in solution, single-crystal X-ray crystallography offers the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. soton.ac.uk This technique is particularly vital for establishing the absolute and relative stereochemistry of chiral azaspiro[4.6]undecane derivatives. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be constructed, revealing the precise spatial arrangement of every atom.

For complex synthetic products, X-ray analysis provides irrefutable proof of structure. In the development of novel polycyclic compounds, the structure of an azatricyclo[5.2.2.0²,⁶]undecane-3,5,8-trione derivative was unequivocally established by X-ray crystallography. mdpi.com This analysis also revealed details about its solid-state packing, which is influenced by intermolecular N-H···O hydrogen bonds. mdpi.com Similarly, for a brominated intermediate in the synthesis of diverse molecular scaffolds, an X-ray crystal structure confirmed not only the regioselectivity of the bromination but also the relative configuration of the compound. whiterose.ac.uk

The power of this technique is especially evident in the assignment of absolute configuration. In a scalable synthesis of biologically relevant spirocyclic pyrrolidines, the absolute configuration of the hydrochloride salt of a 1-azaspiro[4.6]undecane derivative was determined through X-ray diffraction studies. nih.gov Likewise, in the development of catalysts for atroposelective oxidation, the absolute configuration of a chiral N-arylpyrrole product was confirmed by its X-ray structure. acs.org This level of certainty is often unattainable by other methods and is crucial for understanding structure-activity relationships in chiral molecules.

Table 2: Crystallographic Data for a Representative Azatricyclo[5.2.2.0²,⁶]undecane Derivative

ParameterValueSource
Compound4-azatricyclo[5.2.2.0²,⁶]undecane-3,5,8-trione derivative (5e ) mdpi.com
Crystal SystemMonoclinic mdpi.com
Space GroupPc mdpi.com
Unit Cell Dimensionsa = 12.496(2) Å, b = 6.242(1) Å, c = 11.351(2) Å, β = 94.36(3)° mdpi.com
Volume (V)882.8(3) ų mdpi.com
Molecules per unit cell (Z)2 mdpi.com

Computational Conformational Analysis

Complementing experimental techniques, computational conformational analysis has emerged as a powerful predictive tool for understanding the dynamic behavior and preferred shapes of azaspiro[4.6]undecane derivatives. Using methods ranging from molecular mechanics to high-level ab initio and Density Functional Theory (DFT) calculations, researchers can explore the potential energy surface of a molecule to identify its most stable conformations. acs.orguc.pt

This approach has been particularly insightful in the study of spirocyclic peptidomimetics. For a series of spiro β-lactams, molecular modeling calculations using high-level ab initio methods (MP2/6-31+G*) predicted that the molecules could adopt a stable β-turn secondary structure. acs.orgnih.gov This prediction was subsequently validated by NMR analysis, demonstrating the strong synergy between theoretical and experimental methods. acs.orgnih.govresearchgate.net The calculations revealed that the β-turn conformation was stabilized by strong intramolecular hydrogen bonds. acs.orgnih.gov

Similarly, for the naturally occurring psammaplysins, which contain the 1,6-dioxa-2-azaspiro[4.6]undecane core, computational conformational analysis indicated that certain derivatives adopt a hairpin orientation. researchgate.net This conformation is stabilized by a combination of intramolecular hydrogen and halogen bonds. researchgate.net Such knowledge is invaluable as it can inform the rational design of synthetic analogues with specific, conformationally restricted shapes for biological testing. researchgate.net DFT calculations have also been employed to explore the preferred minimum energy conformations of various spiro-lactam compounds, providing further insight into their structural preferences. uc.pt

Table 3: Summary of Computational Studies on Azaspiro Derivatives

Compound ClassComputational MethodKey FindingSource
Spiro β-lactamsAb initio (MP2/6-31+G*)Predicted a stable β-turn secondary structure, stabilized by intramolecular hydrogen bonds. acs.orgnih.govresearchgate.net
Spiro-γ-lactams and Spiro-β-lactamsDFTExplored and identified minimum energy (preferred) conformations. uc.pt
Purpuramine R (Psammaplysin derivative)Computational Conformational AnalysisIndicated a hairpin orientation stabilized by intramolecular hydrogen and halogen bonds. researchgate.net
Spirolactams (1,7-diazaspiro[4.5]decanes)Molecular Modeling CalculationsConformational analysis showed γ-turn/distorted type II β-turn mimetic structures. acs.org

Biosynthetic Pathways of Naturally Occurring Azaspiro 4.6 Undecane Derivatives

Natural Occurrence and Isolation from Marine Organisms (e.g., Sponges of the Order Verongiida)

Derivatives of 6-azaspiro[4.6]undecane are predominantly isolated from marine sponges, particularly those belonging to the order Verongiida. nih.govnih.gov Over 633 natural products, most of which are derived from bromotyrosine, have been reported from more than 43 different species within this order. nih.gov Among these, at least 41 bromotyrosine alkaloids are characterized by the presence of a 1,6-dioxa-2-azaspiro[4.6]undecane skeleton. nih.gov

These compounds have been isolated from several genera of the Verongiida order, including Aplysinella, Psammaplysilla, Pseudoceratina, and Subarea. nih.gov There have also been instances of isolation from sponges of the order Dictyoceratida, specifically from the genera Dysidea and Hyattella. nih.gov Compounds featuring the 1,6-dioxa-2-azaspiro[4.6]undecane moiety are known by several names in scientific literature, such as psammaplysins, ceratinamides, frondoplysins, ceratinadins, and psammaceratins. nih.govnih.gov For clarity, the term "psammaplysins" is often used as a general name for this class of compounds. nih.gov

Table 1: Genera of Marine Sponges Known to Produce Azaspiro[4.6]undecane Derivatives

Order Genera
Verongiida Aplysinella
Psammaplysilla
Pseudoceratina
Subarea
Dictyoceratida Dysidea

Elucidation of Biosynthetic Precursors and Intermediates (e.g., 3,5-dibromo-L-tyrosine, oximino epoxides)

The biosynthesis of the complex azaspiro[4.6]undecane structure is understood to originate from simpler, brominated amino acids. Research conducted in 1995 by J. R. Carney and K. L. Rinehart using 14C-labeled amino acids demonstrated that the bromotyrosine unit in related alkaloids is derived from phenylalanine, which is subsequently converted to tyrosine. mdpi.com The foundational precursor for the spirocyclic core of these alkaloids is 3,5-dibromo-L-tyrosine. nih.govmdpi.com This bromoamino acid is a form of L-tyrosine that has bromine substituents at the C-3 and C-5 positions of its benzyl (B1604629) group. nih.gov

A key intermediate proposed in the biosynthetic pathway is an oximino epoxide. nih.govmdpi.com The formation of this intermediate is a critical step leading to the characteristic spirocyclic structure. The biosynthesis is thought to proceed through the conversion of the amino group of the bromotyrosine building block into an oxime. researchgate.net This oximino functionality is crucial for the subsequent cyclization reactions that form the spiroisoxazoline ring system. researchgate.net

Proposed Mechanisms of Spirocyclic Ring Formation in Biological Systems

The formation of the 1,6-dioxa-2-azaspiro[4.6]undecane skeleton is proposed to occur via a significant ring-enlargement mechanism. mdpi.com The biosynthesis is believed to proceed through a common arene oxide intermediate. nih.gov Starting from the oximino epoxide intermediate derived from 3,5-dibromo-L-tyrosine, two potential pathways can lead to different spirocyclic systems. nih.govmdpi.com

One pathway involves a Beckmann-type rearrangement along with an epoxide ring-opening, which results in the 1-oxa-3-azaspiro[4.5]decane skeleton found in the aerothionin (B1664395) family of compounds. nih.govmdpi.com The alternative pathway, which leads to the 1,6-dioxa-2-azaspiro[4.6]undecane core, involves an epoxide ring-opening that facilitates a ring enlargement. mdpi.com This proposed mechanism elegantly explains the formation of the distinctive seven-membered oxepine ring fused to the five-membered isoxazoline (B3343090) ring that characterizes the psammaplysin family of natural products. mdpi.comresearchgate.net The dearomatization step that leads to the spirocyclic structure is thought to be an enantiodivergent process, which accounts for the structural diversity observed in these natural alkaloids. mdpi.com

Structure Activity Relationship Sar Studies of Azaspiro 4.6 Undecane Analogs

Impact of Spiro-Ring Fused Motifs and Substituent Modifications on Biological Activity

The biological profile of azaspiro[4.6]undecane derivatives is highly sensitive to the nature of the spiro-ring system and the modifications of substituents attached to the core structure. The size and composition of the fused rings, as well as the functional groups on the azaspirane core, dictate the molecule's potency and selectivity.

Research into azaspiroketal Mannich bases as anti-mycobacterial agents has highlighted the importance of the spiro-ring motif. nih.gov The introduction of an azaspiroketal moiety into an indolyl scaffold resulted in analogs with enhanced selectivity and submicromolar activity against Mycobacterium tuberculosis. nih.gov The potency-enhancing properties of the spiro-ring fused motif were confirmed through SAR studies. nih.gov For instance, the ring size of the azaspirocycle plays a critical role. Studies comparing different ring systems, such as the [4.5], [4.6], and [5.5] systems, have shown that the intermediate rigidity of the [4.6] system can affect both binding affinity and metabolic stability.

Substituent modifications on the azaspiro[4.6]undecane skeleton are a key strategy for optimizing biological activity. In the context of muscarinic antagonists, large, hydrophobic groups (like phenyl or cyclohexyl) attached to the carbon adjacent to the ester group are often essential for potent antagonism. pharmacy180.com The presence of a hydroxyl group can also increase binding strength through hydrogen bond interactions with the receptor. pharmacy180.com For antimycobacterial indolyl azaspiroketal Mannich bases, modifications at the indole (B1671886) nitrogen with ring-bearing side chains were found to be less potent than their n-octyl counterparts. nih.gov

The nature of the amine on the azaspirocycle is also a critical determinant of activity. For muscarinic antagonists, the most potent compounds are often quaternary ammonium (B1175870) salts, although tertiary amines also exhibit antagonist activity, likely by binding to receptors in their cationic form. pharmacy180.com

Compound ClassSpiro-Ring MotifKey Substituent ModificationsObserved Impact on Biological Activity
Indolyl Mannich Bases AzaspiroketalIntroduction of azaspiroketal vs. non-spirocyclic piperidinyl. nih.govEnhanced selectivity and potency against Mycobacterium tuberculosis. nih.gov
Azaspiroketal ([4.6] system)Replacement of n-octyl with ring-bearing side chains at the indole N. nih.govResulted in less potent analogs. nih.gov
Muscarinic Antagonists Generic AzaspiroLarge hydrophobic groups (phenyl, cyclohexyl) at R1 and R2. pharmacy180.comEnhances binding to muscarinic receptors. pharmacy180.com
Generic AzaspiroPresence of a hydroxyl group. pharmacy180.comIncreases binding strength via hydrogen bonding. pharmacy180.com
Generic AzaspiroQuaternary ammonium salt at the nitrogen. pharmacy180.comGenerally leads to the most potent anticholinergic agents. pharmacy180.com
Anticonvulsants AzaspirosuccinimidesVariation of the carbocyclic ring size ([4.4], [4.5], [4.6]). researchgate.netMaximum activity was observed with a six-membered spiro ring system (part of a [4.5] system). researchgate.net

Stereochemical Influence on Activity and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms and functional groups, is a fundamental factor governing the interaction between a drug molecule and its biological target. For chiral azaspiro[4.6]undecane analogs, the specific stereoisomer can have a profound impact on both biological activity and selectivity.

In the development of antagonists for the M4 muscarinic acetylcholine (B1216132) receptor, a series of chiral 6-azaspiro[2.5]octanes demonstrated the critical role of stereochemistry. nih.gov Through chiral separation and X-ray crystallography, it was determined that the R-enantiomer possessed superior potency for the human and rat M4 receptor compared to the S-enantiomer. nih.gov This highlights that the specific spatial orientation of substituents on the chiral spirocyclic scaffold is crucial for optimal interaction with the receptor's binding site.

Similarly, in studies of indolyl azaspiroketal Mannich bases, the stereochemistry of substituents on the spirocycle influenced antimycobacterial potency. nih.gov For example, comparing analogs with (S)-2-methyl-1,4-dioxa-8-azaspiro[4.5]decane and (R)-2-methyl-1,4-dioxa-8-azaspiro[4.5]decane motifs revealed differences in their minimum inhibitory concentrations, underscoring the importance of stereochemical configuration for biological activity. nih.gov

The general principle is that biological macromolecules, such as receptors and enzymes, are themselves chiral. This inherent chirality of the target means that it can differentiate between the enantiomers of a chiral ligand, leading to one enantiomer (the eutomer) having significantly higher affinity and/or efficacy than the other (the distomer). The fixed, three-dimensional nature of the spirocyclic core in azaspiro[4.6]undecane analogs makes the orientation of pendant functional groups particularly important for selective and high-affinity binding.

Compound SeriesStereochemical FeatureBiological TargetInfluence on Activity/Selectivity
6-Azaspiro[2.5]octanes R-enantiomer vs. S-enantiomer nih.govM4 Muscarinic ReceptorThe R-enantiomer showed excellent human and rat M4 potency, driving further SAR studies on this chiral scaffold. nih.gov
Indolyl Azaspiroketal Mannich Bases (S)-2-methyl vs. (R)-2-methyl on a 1,4-dioxa-8-azaspiro[4.5]decane motif nih.govMycobacterium tuberculosisDifferent stereoisomers exhibited varying levels of antimycobacterial potency. nih.gov
Azanorbornanes 3-exo vs. 3-endo configuration mdpi.comMuscarinic ReceptorsThe 3-exo configuration displayed superior potency and efficacy, attributed to lower steric hindrance at the binding site. mdpi.com

Correlations between Specific Structural Features and Target Interaction

The biological activity of 6-azaspiro[4.6]undecane analogs is a direct consequence of their molecular interactions with specific biological targets, such as receptors or enzymes. The correlation between distinct structural features and these interactions is key to understanding their mechanism of action.

Key interactions that drive binding include:

Hydrogen Bonding: The nitrogen atom within the azaspirocycle, particularly when protonated at physiological pH, can act as a hydrogen bond donor. Similarly, heteroatoms like oxygen in oxa-azaspiro derivatives or hydroxyl substituents can serve as hydrogen bond acceptors or donors. pharmacy180.com These interactions are often crucial for anchoring the ligand in the active site of a protein. For example, the hydroxyl group in some muscarinic antagonists is presumed to increase binding strength by participating in a hydrogen bond interaction at the receptor. pharmacy180.com

Hydrophobic Interactions: Non-polar portions of the molecule, such as the cycloalkane rings of the spiro system and any alkyl or aryl substituents, can engage in favorable hydrophobic interactions with non-polar pockets of the target protein. For potent muscarinic antagonists, large hydrophobic groups are considered essential for effective receptor binding. pharmacy180.com

Ionic Interactions: The basic nitrogen of the azaspirocycle can be protonated to form a cation, which can then form a strong ionic bond with an anionic residue (e.g., aspartate) in the binding site of many receptors, such as aminergic GPCRs. pharmacy180.com

In the case of psammaplysins, which possess a 1,6-dioxa-2-azaspiro[4.6]undecane backbone, variations in substituents at different positions on the molecule greatly affect their biological properties, including antimalarial and growth inhibitory effects. mdpi.com This indicates that even subtle changes to the periphery of the spirocyclic scaffold can significantly alter its interaction with diverse biological targets.

Structural FeatureType of InteractionExample Target/ResidueConsequence for Biological Activity
Basic Nitrogen Atom Ionic Bonding / Hydrogen Bond Donor pharmacy180.comAnionic residue (e.g., Aspartate) in a receptor binding site.Crucial for anchoring the ligand; often a primary determinant of affinity for aminergic receptors. pharmacy180.com
Hydroxyl Group Hydrogen Bond Donor/Acceptor pharmacy180.comPolar residues in a binding pocket.Can increase binding affinity and potency. pharmacy180.com
Spirocyclic Carbon Framework Hydrophobic/Van der Waals InteractionsNon-polar pockets of a protein.Contributes to binding affinity and provides a rigid scaffold for orienting other functional groups.
Large Aromatic/Alicyclic Substituents Hydrophobic Interactions pharmacy180.comHydrophobic regions of a receptor.Often required for high potency in antagonists, enhancing receptor occupancy. pharmacy180.com
Heteroatoms in the Spiro-ring (e.g., Oxygen) Hydrogen Bond AcceptorHydrogen bond donors on the target protein.Alters electronic properties and hydrogen-bonding capacity, influencing target specificity.

Biological Activity Investigations of Azaspiro 4.6 Undecane Scaffolds in Vitro and Preclinical Mechanistic Studies

Anti-infective Research

Derivatives of the azaspiro[4.6]undecane framework have demonstrated significant potential in combating a variety of infectious agents, including mycobacteria, parasites, and viruses.

Anti-mycobacterial Activity and Membrane Perturbation Studies

A significant area of research has focused on the anti-mycobacterial properties of azaspiro[4.6]undecane derivatives, particularly against Mycobacterium tuberculosis. The inclusion of an azaspiroketal Mannich base into a membrane-targeting anti-tubercular indole (B1671886) scaffold has been shown to yield analogs with submicromolar activity against Mycobacterium tuberculosis H37Rv. nih.gov These compounds are believed to act by inserting into and disrupting the mycobacterial membrane, a mechanism supported by their ability to permeabilize bacterial cells and perturb phospholipid vesicles. nih.gov This disruption of the cell envelope is a key strategy in overcoming both growing and dormant bacteria. nih.gov

Further studies have shown that the potency of these spiroketal analogs is linked to the acquisition of a second mechanism of action: the inhibition of MmpL3, a crucial transporter of mycolic acids. nih.gov This dual mechanism of membrane permeabilization and MmpL3 inhibition likely contributes to the enhanced potency of these compounds. nih.gov The importance of the spirocyclic structure itself was highlighted by the finding that acyclic analogs, which lack the spirocyclic framework, were inactive. ucl.ac.uk

Table 1: Anti-mycobacterial Activity of Selected Azaspiro Derivatives

Compound Type Target Organism Key Findings
Indolyl azaspiroketal Mannich bases Mycobacterium tuberculosis H37Rv Submicromolar activity, membrane permeabilization, induction of cell envelope stress. nih.gov
Spiroketal analogs of indolyl Mannich bases Mycobacterium tuberculosis Increased potency through MmpL3 inhibition and membrane insertion. nih.gov
Spirocyclic compounds from GSK screen Mycobacterium bovis BCG Interference with MmpL3 TMM transporter function. ucl.ac.uk

Antimalarial Activity against Parasitic Strains (e.g., Plasmodium falciparum)

Several compounds incorporating the 1,6-dioxa-2-azaspiro[4.6]undecane skeleton, often derived from marine sponges, have exhibited notable antimalarial activity. nih.govmdpi.com These natural products, including psammaplysins and ceratinadins, have been tested against various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. rsc.orgnih.gov

For instance, Psammaplysins F and G demonstrated activity against drug-resistant strains of P. falciparum. rsc.org Similarly, Ceratinadin E was found to be active against both drug-resistant (K1) and drug-sensitive (FCR3) strains of the parasite. nih.gov The structural variations among these bromotyrosine-derived alkaloids, particularly at the terminal amine and other positions, significantly influence their biological activity. mdpi.com While a secondary amide group can negatively impact antimalarial efficacy, likely due to increased lipophilicity and reduced bioavailability, other modifications have led to potent compounds. nih.gov

Table 2: Antimalarial Activity of Azaspiro[4.6]undecane-Containing Natural Products

Compound Source Plasmodium falciparum Strain(s) Notable Activity
Psammaplysin F Marine Sponge Drug-resistant strains Exhibited antimalarial activity. rsc.org
Psammaplysin G Marine Sponge Drug-resistant strains Exhibited antimalarial activity. rsc.org
Ceratinadin E Pseudoceratina sp. (Marine Sponge) K1 (drug-resistant), FCR3 (drug-sensitive) Showed activity against both strains. nih.gov

Antiviral Activity

The antiviral potential of azaspiro[4.6]undecane derivatives is an emerging area of investigation. Research has explored the activity of various spirocyclic heterocycles against viruses such as Herpes Simplex Virus 1 (HSV-1) and Cytomegalovirus (CMV). preprints.orgpreprints.org

Structure-activity relationship (SAR) studies have indicated that specific structural features are crucial for antiviral properties. For example, in a series of spirocyclic oxepines, the presence of a double bond and a trans-aminoethyl fragment within the oxepane (B1206615) structure was associated with antiviral activity. preprints.org The synthesis of diverse spirocyclic derivatives, including those based on the 7-oxaspiro[4.6]undecane skeleton, provides a platform for screening against a range of viral targets. preprints.orgpreprints.org Some research has focused on the influenza A M2 channel, with an azaspiro[5.5]undecane derivative showing efficient inhibition. tdx.cat This suggests that spirocyclic scaffolds could be promising for developing new antiviral agents.

General Antimicrobial Research

Beyond specific actions against mycobacteria and malaria parasites, the broader antimicrobial potential of azaspiro[4.6]undecane derivatives has been recognized. mdpi.com Bromotyrosine metabolites, which include compounds with the 1,6-dioxa-2-azaspiro[4.6]undecane core, are known for their antibiotic properties. researchgate.net

For example, derivatives of 1-oxa-9-azaspiro[5.5]undecane have been incorporated into the structure of ciprofloxacin, a well-known antibiotic. mdpi.com While the resulting compounds had a narrower spectrum of activity than ciprofloxacin, a significant number showed equal or greater potency against Acinetobacter baumannii (Gram-negative) and Bacillus cereus (Gram-positive). mdpi.com This demonstrates the potential of the azaspiro scaffold to modulate and enhance the activity of existing antimicrobial agents.

Enzyme Modulation and Inhibition Studies

The unique conformational properties of the azaspiro[4.6]undecane scaffold also make it a candidate for designing enzyme inhibitors.

Matrix Metalloproteinase (MMP) Inhibition (e.g., MMP-2)

Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix. Their overactivity is implicated in various diseases, including cancer metastasis. nih.gov Consequently, MMPs are important therapeutic targets.

Research has explored azaspiro compounds as potential MMP inhibitors. nih.gov For example, the molecule 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been shown to inhibit cell migration and invasion in prostate cancer cells, partly by suppressing the secretion of MMP-9. nih.gov While this specific example does not feature the [4.6] undecane (B72203) core, it highlights the general applicability of azaspiro structures in targeting MMPs. The development of specific inhibitors for MMP-2 and MMP-9 is an active area of research, with studies demonstrating that inhibition of these enzymes can decrease cellular migration and angiogenesis in cancer models. nih.gov The design and synthesis of novel 1,2,4-triazole (B32235) derivatives have also been pursued to identify new MMP-9 inhibitors. medipol.edu.tr


Mycothiol-S-conjugate Amidase Inhibition

Derivatives of the 1,6-dioxa-2-azaspiro[4.6]undecane scaffold have been identified as inhibitors of mycothiol-S-conjugate amidase (Mca), a key detoxification enzyme in Mycobacterium tuberculosis (Mtb). nih.govresearchgate.net This enzyme plays a crucial role in the bacterium's defense mechanism by clearing harmful electrophilic compounds. The inhibition of Mca represents a potential strategy for disrupting the survival of Mtb.

In a fluorescence-based assay, two specific psammaplysin compounds demonstrated notable inhibitory activity against this enzyme. nih.gov Psammaplysin A was found to inhibit Mtb's mycothiol-S-conjugate amidase with an IC₅₀ value of 20 µM. nih.gov Similarly, Psammaplysin B showed inhibitory effects with an IC₅₀ of 26 µM. nih.gov These findings highlight the potential of the azaspiro[4.6]undecane framework as a basis for developing novel antitubercular agents targeting this specific enzymatic pathway. researchgate.netresearchgate.net

Table 1: Inhibition of M. tuberculosis Mycothiol-S-conjugate Amidase by Azaspiro[4.6]undecane Derivatives

Compound Target Enzyme IC₅₀ (µM) Source
Psammaplysin A Mycothiol-S-conjugate Amidase 20 nih.gov

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK4/6)

Investigations into the direct inhibitory activity of 6-azaspiro[4.6]undecane scaffolds against specific cyclin-dependent kinases, such as CDK4/6, are not extensively detailed in the reviewed scientific literature. While various bromotyrosine alkaloids have been studied for their effects on cell cycle regulation, a direct and characterized link between the this compound core structure and the inhibition of CDK4/6 in particular has not been established in the primary research available.

Protein Tyrosine Phosphatase Inhibition

A significant area of biological investigation for 1,6-dioxa-2-azaspiro[4.6]undecane derivatives is their potent inhibition of protein tyrosine phosphatases (PTPs). nih.govresearchgate.net These enzymes are critical regulators of signal transduction pathways, and their dysregulation is implicated in various diseases.

Notably, frondoplysins, which are bioconjugates of a psammaplysin alkaloid and a meroterpene, have shown strong inhibitory effects. nih.govacs.org Frondoplysin A was identified as a potent inhibitor of protein-tyrosine phosphatase 1B (PTP1B), a key target in metabolic disease research, with an IC₅₀ value of 0.39 μM. acs.orgmdpi.com The activity of both Frondoplysin A and Frondoplysin B was reported to be higher than that of the positive control, oleanolic acid. nih.gov This potent activity underscores the potential of this scaffold in designing targeted PTP inhibitors.

Table 2: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition by Azaspiro[4.6]undecane Derivatives

Compound Target Enzyme IC₅₀ (µM) Notes Source
Frondoplysin A Protein Tyrosine Phosphatase 1B (PTP1B) 0.39 Activity reported as higher than the positive control. acs.orgmdpi.com
Frondoplysin B Protein Tyrosine Phosphatase 1B (PTP1B) - Described as an inhibitor with higher activity than the positive control. nih.gov

Helicase Inhibition (e.g., nsP2 helicase)

Within the scope of the reviewed scientific literature, there is no direct evidence or significant research focused on the inhibition of helicase enzymes, such as the nsP2 helicase, by compounds containing the this compound core.

Receptor Interaction Studies

Opioid Receptor Ligand Binding (e.g., ORL1, μ-opioid receptor)

Based on the available scientific research, there are no specific studies or data detailing the binding affinity or interaction of compounds with a this compound scaffold with opioid receptors, including the ORL1 (Opioid Receptor-Like 1) and the μ-opioid receptor.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand how ligands, such as derivatives of 6-azaspiro[4.6]undecane, interact with the binding sites of proteins and other biological macromolecules.

Research on marine natural products containing the related 1,6-dioxa-2-azaspiro[4.6]undecane skeleton, such as the psammaplysins, has utilized molecular docking to elucidate their mechanism of action. researchgate.net For instance, in silico anti-tuberculosis (anti-TB) screening was performed by docking these compounds against several key protein targets from Mycobacterium tuberculosis. researchgate.netresearchgate.net The analysis identified potential candidate compounds based on their low docking scores, which indicate favorable binding energies. researchgate.net

Similarly, docking studies have been employed to investigate the potential of related spiro compounds as inhibitors for various enzymes and receptors. These simulations provide critical insights into the binding mode, identifying key interactions like hydrogen bonds and hydrophobic contacts that are essential for biological activity. In the context of anti-TB drug discovery, several inhibitors with structural diversity, including spirocyclic compounds, are thought to interact with the MmpL3 transporter protein, a promising target for new drugs. ucl.ac.uk Docking simulations help to build and refine hypotheses about how these molecules bind to and inhibit the function of such transport proteins.

Table 1: Examples of Molecular Docking Targets for Azaspiro Compounds Note: This table includes targets for various azaspiro derivatives to illustrate the application of the methodology.

Compound ClassProtein TargetOrganismTherapeutic AreaFindings
PsammaplysinsPantothenate kinase (MtPanK)Mycobacterium tuberculosisAnti-TBPotential inhibition based on favorable docking scores. researchgate.net
PsammaplysinsInhAMycobacterium tuberculosisAnti-TBIdentified as a potential target in in silico screens. researchgate.net
Psammaplysinsβ-ketoacyl acyl carrier protein synthase I (MtKasA)Mycobacterium tuberculosisAnti-TBPotential inhibition based on favorable docking scores. researchgate.net
Spiro-β-lactamsPenicillin-Binding Proteins (PBPs)Bacterial StrainsAntibacterialDocking used to rationalize observed antibacterial activity.
Azaspiro derivativesCyclooxygenase (COX-1/COX-2)Ovine/HumanAnti-inflammatorySimulations revealed selective binding to COX-2 over COX-1. semanticscholar.org

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov The this compound core serves as an attractive scaffold for the design of virtual libraries. These libraries can contain thousands to millions of hypothetical derivatives, created by computationally adding various substituents to the core structure.

These virtual libraries can then be screened against the three-dimensional structure of a target protein using high-throughput docking procedures. nih.gov This approach allows for the rapid and cost-effective identification of promising hit compounds before committing resources to their chemical synthesis and in vitro testing. nih.gov

The discovery of psammaplysins, which contain a 1,6-dioxa-2-azaspiro[4.6]undecane backbone, from marine sponges is a testament to the value of screening natural product libraries. researchgate.netmdpi.com These natural compounds serve as a starting point for designing focused libraries of analogs. By exploring variations at different positions of the spirocyclic core, researchers can create virtual libraries aimed at optimizing activity against specific targets, such as those involved in cancer or infectious diseases like malaria. mdpi.com The process often involves an iterative cycle where computational predictions from a virtual library are used to select molecules for synthesis and testing, and the experimental results are then used to refine the next generation of the library. tesisenred.net

A notable example of large-scale screening that identified a spirocyclic series involved a high-throughput campaign of GlaxoSmithKline's corporate compound collection against Mycobacterium tuberculosis. ucl.ac.uk This effort yielded a promising spirocyclic hit, demonstrating the power of screening large and diverse chemical libraries to find novel scaffolds for drug development. ucl.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates one or more chemical properties of a molecule, known as descriptors, to its activity.

While specific QSAR models exclusively for this compound are not widely published, the methodology has been successfully applied to other classes of azaspiro compounds. researchgate.net For example, QSAR modeling for certain azaspiro[4.5]decane derivatives revealed a quantitative link between the compounds' frontier molecular orbital energies and their biological activities. researchgate.net Such predictive models are valuable tools for the virtual screening of new compounds within a series and for prioritizing synthetic efforts toward molecules with the highest predicted potency. researchgate.net

For a series of this compound derivatives, a QSAR study would involve:

Synthesizing and testing a training set of compounds to determine their biological activity (e.g., IC₅₀ values).

Calculating a variety of molecular descriptors for each compound, such as steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., logP) properties.

Using statistical methods to build a mathematical equation that best correlates the descriptors with the observed activity.

Validating the model using an external set of compounds to ensure its predictive power.

Once validated, such a model could be used to predict the activity of novel, unsynthesized this compound analogs, thereby guiding drug design and optimization.

Conformational Analysis and Dynamics Simulations

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational tools used to explore the range of possible shapes (conformers) a molecule can adopt and how it behaves over time.

The this compound scaffold, featuring a five-membered ring fused to a seven-membered ring at a single carbon atom, has a distinct and relatively rigid three-dimensional structure. Conformational analysis is essential to understand its preferred geometries. Studies on related spiro-β-lactams have used high-level ab initio calculations to predict stable conformations, revealing that some structures can adopt specific secondary structures, like β-turns, stabilized by intramolecular hydrogen bonds. researchgate.net

For complex natural products like the psammaplysins, detailed conformational analyses have been performed to identify the major conformers and the factors that govern their structure. mdpi.com These studies are critical for interpreting experimental data and for understanding how the molecule presents itself to its biological target.

Molecular dynamics (MD) simulations provide further insight by modeling the atomic motions of the molecule over time. An MD simulation of a this compound derivative could reveal the flexibility of the two rings, the rotational freedom of its substituents, and its interactions with solvent molecules. This dynamic information is crucial because both the ligand and its protein target are flexible, and the process of binding often involves mutual conformational adjustments. Understanding the conformational landscape and dynamics of this scaffold is therefore a key step in rationally designing potent and selective ligands. tdx.cat

Future Directions and Translational Potential in Drug Discovery

Development of Novel Therapeutic Lead Compounds

The 6-azaspiro[4.6]undecane core is a key component in the development of innovative therapeutic agents, particularly for conditions affecting the central nervous system (CNS). A significant area of focus has been the design of antagonists for the neurokinin-1 (NK-1) receptor, which is implicated in pain, inflammation, and psychiatric disorders like anxiety and depression. nih.gov

The tachykinin peptide, substance P, is the natural ligand for the NK-1 receptor. nih.gov Antagonizing this receptor has been a long-standing goal for pharmaceutical development. The antiemetic drug aprepitant, an approved NK-1 receptor antagonist, is used to manage chemotherapy-induced nausea and vomiting. nih.govwikipedia.org The success of this drug has spurred further research into other therapeutic applications, including for substance-related disorders and certain types of cancer. nih.govmdpi.commdpi.com Spirocyclic structures, including those related to this compound, have been instrumental in the design of potent and selective NK-1 antagonists.

Compound ClassTherapeutic TargetPotential Applications
Spiro-piperidine derivativesNeurokinin-1 (NK-1) ReceptorChemotherapy-induced nausea and vomiting, depression, anxiety, substance-related disorders, osteosarcoma. nih.govmdpi.com
Azaspiro[4.5]decane derivativesSoluble Epoxide Hydrolase (sEH)Chronic kidney disease. nih.gov
Spirocyclic tetrahydronaphthyridinesMelanocortin-4 Receptor (MC4R)Obesity, metabolic disorders. nih.gov

This table summarizes therapeutic areas where azaspirocyclic scaffolds are being investigated.

Exploration of Underexplored Bioactivity Profiles for Azaspiro[4.6]undecane Scaffolds

Beyond their established role as NK-1 receptor antagonists, azaspirocyclic scaffolds are being investigated for a wider range of biological activities. The inherent structural properties of the this compound motif make it an attractive starting point for exploring new therapeutic targets. Its sp³-rich character provides a three-dimensional diversity that is often lacking in traditional flat, aromatic drug molecules, potentially leading to improved selectivity and better pharmacological properties.

Researchers are exploring the use of azaspiro scaffolds in targeting other G-protein coupled receptors (GPCRs) and ion channels, which are critical drug targets for a multitude of diseases. For instance, derivatives of related azaspiro[4.5]decanes have shown promise as soluble epoxide hydrolase (sEH) inhibitors, which have potential applications in treating chronic kidney disease. nih.gov Furthermore, the development of novel azaspiro[3.4]octane compounds has shown activity against multiple life stages of the Plasmodium falciparum parasite, indicating a potential new avenue for antimalarial drug discovery. researchgate.net The continued screening of libraries containing this compound and its analogs against diverse biological targets is a key strategy for uncovering novel therapeutic uses.

Rational Design of Azaspiro[4.6]undecane-Based Chemical Probes

The rigid conformational nature of the this compound scaffold makes it an excellent foundation for the design of chemical probes. These specialized molecules are crucial tools for chemical biologists to investigate the function of specific proteins and pathways in complex biological systems. By precisely positioning functional groups, a spirocyclic core can be used to create highly selective probes that interact with a single target, minimizing off-target effects that can confound experimental results.

For example, a derivative of the this compound scaffold could be functionalized with a fluorescent tag or a reactive group. Such a probe could be used to visualize the location of a specific receptor within a cell or to identify its binding partners through covalent labeling and subsequent proteomic analysis. The development of these sophisticated molecular tools is essential for validating new drug targets and elucidating the mechanisms of disease.

Advances in Spirocyclic Scaffold Diversity and Functionalization

The future therapeutic potential of this compound is intrinsically linked to advances in synthetic organic chemistry. The ability to efficiently synthesize and modify this spirocyclic core is paramount for creating large, diverse libraries of compounds for drug screening. Modern synthetic methods are continually expanding the toolkit available to medicinal chemists. nih.gov

Recent innovations focus on several key areas:

Novel Cyclization Strategies: New catalytic methods are being developed to construct the spirocyclic ring system with high efficiency and stereoselectivity. nih.govrsc.org This includes techniques like intramolecular cyclization and cycloaddition reactions that can rapidly build molecular complexity. nih.govrsc.org

Late-Stage Functionalization: A significant challenge in medicinal chemistry is the ability to modify a complex molecule in the final steps of its synthesis. New methods for C-H activation and other late-stage functionalization techniques allow chemists to introduce new chemical groups onto the this compound core, enabling the rapid optimization of lead compounds.

Flow Chemistry and Automation: The use of continuous flow chemistry and automated synthesis platforms allows for the rapid production of numerous analogs. nih.gov This technology accelerates the drug discovery process by enabling faster exploration of the structure-activity relationship (SAR) for a given scaffold. nih.gov

These synthetic advancements are crucial for fully realizing the potential of the this compound scaffold, paving the way for the discovery of next-generation medicines.

Q & A

Q. Basic Research Focus

  • NMR spectroscopy : 1^1H and 13^{13}C NMR are used to confirm the spirocyclic structure and substituent positions. For instance, distinct splitting patterns in 1^1H NMR indicate restricted rotation in the spiro system .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns, critical for identifying impurities .
  • X-ray crystallography : Provides unambiguous confirmation of stereochemistry and bond angles, especially for novel derivatives .

How can researchers reconcile contradictions in biological activity data among structurally similar azaspiro compounds?

Advanced Research Focus
Contradictions often arise from subtle structural variations or assay conditions. Methodological approaches include:

  • Comparative SAR studies : Analyze analogs like 1,6-dioxa-2-azaspiro[4.6]undecane (antimalarial) versus N-(thiophen-2-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane (anticancer) to identify critical functional groups .
  • Dose-response profiling : Test compounds across multiple concentrations to distinguish intrinsic activity from assay-specific artifacts .
    Example : A derivative with a benzyl group showed enhanced MmpL3 inhibition in tuberculosis studies, while methyl-substituted analogs lacked efficacy, highlighting the role of lipophilicity .

What strategies enhance the target selectivity of this compound derivatives in pharmacological studies?

Q. Advanced Research Focus

  • Molecular docking simulations : Predict binding interactions with targets like MmpL3 or serotonin receptors. For example, docking studies revealed that 9-(phenylmethyl)-1-oxa-9-azaspiro[5.5]undecane binds tightly to MmpL3 via hydrophobic pockets .
  • Isosteric replacements : Replace oxygen with sulfur in the spiro framework to modulate electronic properties and improve selectivity for kinase targets .
    Data Table : Comparison of Select Derivatives
DerivativeBiological TargetIC50 (µM)Key Structural Feature
This compoundN/A (scaffold)N/AUnsubstituted
9-(Phenylmethyl)-derivativeMmpL3 (M. tuberculosis)0.8Benzyl group at N9
3-Methyl-oxa-derivativeSerotonin receptor2.4Methyl at C3, oxygen bridge
Data compiled from

How can computational methods guide the design of this compound-based inhibitors?

Q. Advanced Research Focus

  • QSAR modeling : Correlate substituent properties (e.g., logP, polar surface area) with activity to prioritize synthetic targets .
  • Free energy calculations : Use molecular dynamics to predict binding affinities, reducing experimental trial-and-error .
    Case Study : Simulations identified that increasing the spiro ring size from [4.6] to [5.5] improved fit into the MmpL3 active site by 30% .

What are the challenges in scaling up azaspiro compound synthesis for preclinical studies?

Q. Advanced Research Focus

  • Purification hurdles : Spiro compounds often require chromatography due to polar byproducts. Continuous flow reactors can improve scalability and purity .
  • Stability testing : Derivatives with labile substituents (e.g., esters) may degrade under storage; accelerated stability studies in varying pH/temperature are essential .

How do stereochemical variations in azaspiro compounds impact their biological activity?

Q. Advanced Research Focus

  • Chirality assays : Enantiomers of 2,8-dimethyl-1,7-dioxaspiro[5.5]undecane showed differing insect pheromone activities, emphasizing the need for asymmetric synthesis .
  • Epimerization risks : Prolonged exposure to silica gel during chromatography can cause epimerization at chiral centers, necessitating low-temperature purification .

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